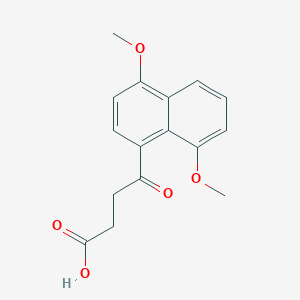
4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid is a chemical compound with the molecular formula C16H18O4 and a molecular weight of 274.31 g/mol This compound is known for its unique structure, which includes a naphthalene ring substituted with methoxy groups and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid typically involves the reaction of 4,8-dimethoxynaphthalene with a suitable butanoic acid derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 4,8-dimethoxynaphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound induces morphological and ultrastructural changes in Leishmania species, leading to loss of plasma membrane integrity and increased reactive oxygen species (ROS) production . These effects contribute to the compound’s ability to inhibit the growth and survival of the parasite.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(4-bromophenyl)-1-(4,8-dimethoxynaphthalen-1-yl)prop-2-en-1-one
- (E)-3-(3,4-dichlorophenyl)-1-(4,8-dimethoxynaphthalen-1-yl)prop-2-en-1-one
Uniqueness
4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid is unique due to its specific substitution pattern on the naphthalene ring and the presence of a butanoic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
6132-95-2 |
|---|---|
Fórmula molecular |
C16H16O5 |
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
4-(4,8-dimethoxynaphthalen-1-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H16O5/c1-20-13-8-6-10(12(17)7-9-15(18)19)16-11(13)4-3-5-14(16)21-2/h3-6,8H,7,9H2,1-2H3,(H,18,19) |
Clave InChI |
NBISROUHLJXRLM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CC=C(C2=C(C=C1)C(=O)CCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



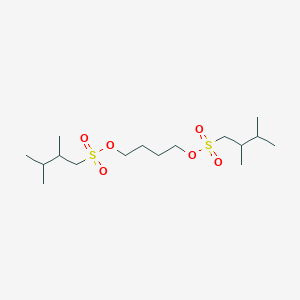

![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)
![2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol](/img/structure/B14733407.png)

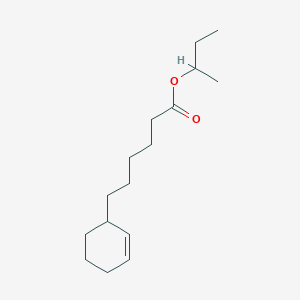


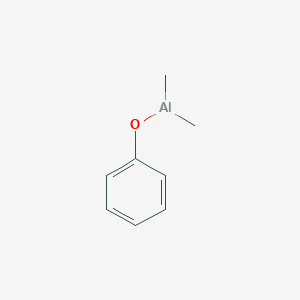
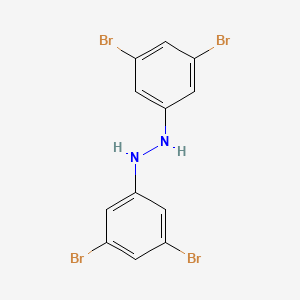
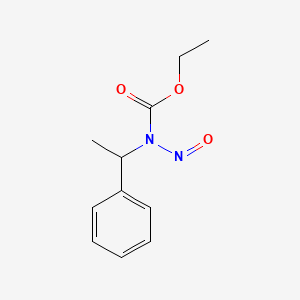
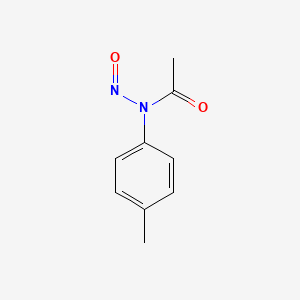
![propan-2-yl N-[3-methoxy-4-[2-methoxy-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate](/img/structure/B14733479.png)
